2-[(4-Methylquinolin-2-yl)amino]ethanol
Description
2-[(4-Methylquinolin-2-yl)amino]ethanol (CAS: 23832-86-2) is a quinoline derivative with the molecular formula C12H14N2O and a molar mass of 202.25 g/mol . Its structure consists of a quinoline core substituted with a methyl group at position 4 and an aminoethanol moiety (-NH-CH2CH2OH) at position 2. This compound is synthesized via reactions involving 2-hydrazino-4-methylquinoline and ethanol under reflux conditions .
Properties
IUPAC Name |
2-[(4-methylquinolin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(13-6-7-15)14-11-5-3-2-4-10(9)11/h2-5,8,15H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDHUSASLCCYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylquinolin-2-yl)amino]ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylquinoline with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the quinoline attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylquinolin-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(4-Methylquinolin-2-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylquinolin-2-yl)amino]ethanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of 2-[(4-Methylquinolin-2-yl)amino]ethanol with analogous quinoline derivatives:
Key Differences and Implications
Substituent Complexity and Bioactivity: Hydroxychloroquine features a longer alkyl chain and chlorine atom, enhancing its antimalarial potency by improving DNA intercalation in parasites . In contrast, this compound lacks a halogen and has a shorter side chain, likely reducing its efficacy but improving synthetic accessibility . The sulfanylacetyl-thiophene derivative (CAS: 671198-85-9) incorporates a sulfur-containing group, which may enhance binding to microbial enzymes, though specific activity data are absent .
Synthetic Utility: Compounds like [2-[Methyl(3-methylbutan-2-yl)amino]quinolin-4-yl]methanol highlight the role of branched alkyl groups in modulating steric effects during synthesis . TAS-103’s indenoquinoline scaffold and dimethylaminoethyl group demonstrate how structural complexity can target specific enzymes (e.g., topoisomerases) .
Biological Targets: Hydroxychloroquine’s clinical success stems from its ability to disrupt lysosomal activity in parasites and immune cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

